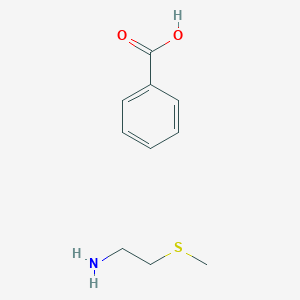
Glycidylphenyl glycidyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It has the chemical formula C₉H₁₀O₂ and is commonly used as a reactive diluent in epoxy resin systems to reduce viscosity . This compound is known for its versatility in various chemical reactions and applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Glycidylphenyl glycidyl ether is typically synthesized through the reaction of phenol with epichlorohydrin in the presence of a base, such as sodium hydroxide . The reaction involves the formation of a halohydrin intermediate, which is then dehydrochlorinated to produce the final product . The reaction conditions include maintaining a temperature of around 90°C and using a micro-reactor to enhance efficiency and yield .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route. The process involves the use of phenol and chloropropylene oxide as raw materials, with the reaction carried out in a micro-reactor to minimize side reactions and achieve high yields of over 98% . The final product is purified through distillation to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Glycidylphenyl glycidyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides and diols.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols are commonly used under mild conditions.
Major Products Formed:
Oxidation: Formation of vicinal diols.
Reduction: Formation of primary and secondary alcohols.
Substitution: Formation of substituted ethers and alcohols.
Applications De Recherche Scientifique
Glycidylphenyl glycidyl ether has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of glycidylphenyl glycidyl ether involves its reactivity as an epoxide. The compound can undergo nucleophilic ring-opening reactions, where nucleophiles attack the electrophilic carbon atoms in the epoxide ring, leading to the formation of various products . This reactivity is exploited in various synthetic and industrial applications.
Comparaison Avec Des Composés Similaires
Phenyl glycidyl ether: Similar in structure and reactivity, used for similar applications.
Glycidyl butyl ether: Another glycidyl ether with different alkyl groups, used as a reactive diluent.
Glycidyl methacrylate: Contains both glycidyl and methacrylate groups, used in polymer synthesis.
Uniqueness: Glycidylphenyl glycidyl ether is unique due to its aromatic phenyl group, which imparts specific reactivity and properties. This makes it particularly useful in applications requiring specific chemical and physical characteristics .
Propriétés
Numéro CAS |
63919-02-8 |
|---|---|
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
2-[[4-(oxiran-2-ylmethoxy)phenyl]methyl]oxirane |
InChI |
InChI=1S/C12H14O3/c1-3-10(13-7-12-8-15-12)4-2-9(1)5-11-6-14-11/h1-4,11-12H,5-8H2 |
Clé InChI |
VDLMCLSFECQNIM-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)CC2=CC=C(C=C2)OCC3CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


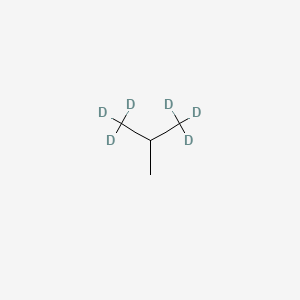
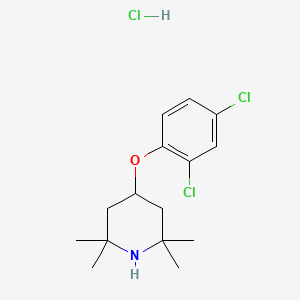
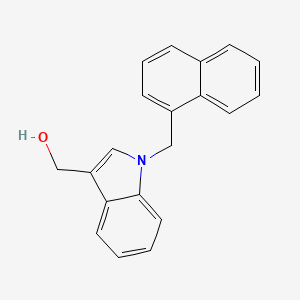
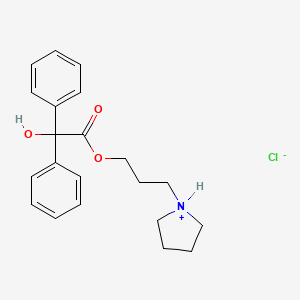
![(3-methylphenyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B13766518.png)
![diaminomethylidene-[5-(3,4,5-trimethoxybenzoyl)oxypentyl]azanium;sulfate](/img/structure/B13766520.png)
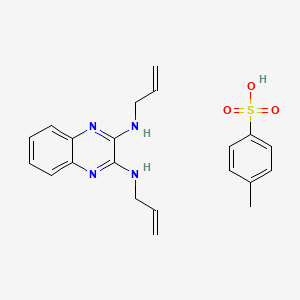
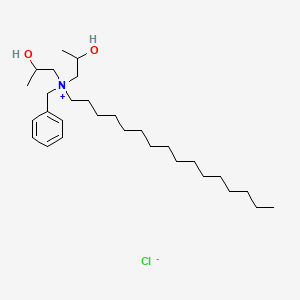
![Pyridinium, 3-carboxy-1-[2-hydroxy-3-[4-(hydroxysulfomethyl)phenoxy]propyl]-, inner salt, monosodium salt](/img/structure/B13766532.png)
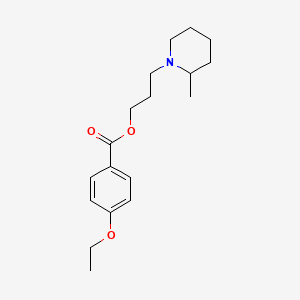

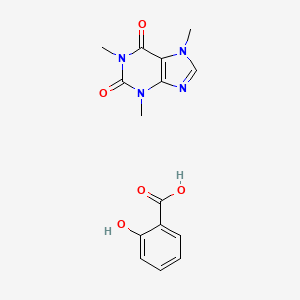
![N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide](/img/structure/B13766564.png)
